N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide
Overview
Description
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide is a complex organic compound with a unique structure that combines a benzimidazole moiety with a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the phenyl group and the tetrahydrofuran ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds.
Scientific Research Applications
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety may interact with enzymes or receptors, modulating their activity. The tetrahydrofuran ring can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and tetrahydrofuran-containing molecules. Examples include:
- N-[4-(1H-benzimidazol-2-yl)phenyl]tetrahydro-2-furancarboxamide
- N-[4-(5-chloro-1H-benzimidazol-2-yl)phenyl]tetrahydro-2-furancarboxamide
Uniqueness
N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide is unique due to the presence of the 5-methyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-4-9-15-16(11-12)22-18(21-15)13-5-7-14(8-6-13)20-19(23)17-3-2-10-24-17/h4-9,11,17H,2-3,10H2,1H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIWVHLQXOQFKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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